

Application Notes and Protocols for Cy5-PEG3-Tetrazine in Live Cell Imaging

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Compound of Interest

Compound Name: Cy5-PEG3-Tetrazin

Cat. No.: B12365149

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Introduction

Cy5-PEG3-Tetrazine is a fluorescent probe designed for the specific labeling of biomolecules in live cells. This reagent utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. The tetrazine moiety rapidly and selectively reacts with a trans-cyclooctene (TCO) group, which can be genetically or chemically introduced onto a target biomolecule. This "click chemistry" approach allows for the precise attachment of the Cy5 fluorophore to proteins, glycans, lipids, or nucleic acids in their native cellular environment. [\[1\]\[2\]\[3\]\[4\]\[5\]](#)

The cyanine 5 (Cy5) dye is a bright, far-red fluorophore with excitation and emission maxima in a spectral region that minimizes background autofluorescence from cellular components. The polyethylene glycol (PEG3) linker enhances the water solubility and biocompatibility of the probe while providing a flexible spacer to reduce steric hindrance during the ligation reaction. A notable feature of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the dye is often quenched by the tetrazine and increases significantly upon reaction with a TCO, leading to a higher signal-to-noise ratio and enabling wash-free imaging protocols.

Principle of Labeling

The labeling strategy is based on a two-step "pre-targeting" approach. First, a biomolecule of interest is tagged with a TCO group. This can be achieved through genetic code expansion to

incorporate a TCO-bearing unnatural amino acid, metabolic labeling with TCO-modified sugars, or conjugation of a TCO-NHS ester to a primary amine on a protein like an antibody.

Subsequently, the **Cy5-PEG3-Tetrazine** probe is added to the live cells. The tetrazine and TCO moieties undergo a rapid and specific iEDDA reaction, forming a stable covalent bond and fluorescently labeling the target biomolecule. This reaction is highly bioorthogonal, meaning it does not interfere with native cellular processes.

Quantitative Data

The following tables summarize key quantitative data for the Cy5 fluorophore and the tetrazine-TCO ligation reaction, providing a basis for experimental design and comparison with other labeling technologies.

Table 1: Photophysical Properties of Cy5

Parameter	Value	Notes
Maximum Excitation Wavelength ($\lambda_{\text{max, ex}}$)	~646 nm	Optimal for excitation with a 633 nm or 640 nm laser line.
Maximum Emission Wavelength ($\lambda_{\text{max, em}}$)	~662 nm	Emission is in the far-red region, reducing cellular autofluorescence.
Molar Extinction Coefficient	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	Indicates strong light absorption.
Quantum Yield	~0.2	A measure of the efficiency of fluorescence emission.
Photostability	Good	While generally robust, for very long or high-intensity imaging, alternative dyes like Alexa Fluor 647 may offer superior photostability.

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

Parameter	Value Range	Notes
Second-Order Rate Constant (k_2)	800 - 30,000 M ⁻¹ s ⁻¹	The reaction is exceptionally fast, allowing for rapid labeling at low probe concentrations. The exact rate depends on the specific structures of the tetrazine and TCO derivatives.
Reaction Conditions	Physiological (aqueous buffer, neutral pH, 37°C)	The reaction proceeds efficiently under conditions compatible with live-cell imaging.
Catalyst Requirement	None	The catalyst-free nature of the reaction simplifies experimental protocols and avoids potential cytotoxicity from metal catalysts.

Experimental Protocols

Protocol 1: General Live-Cell Labeling Workflow

This protocol outlines a general procedure for labeling live cells that have been pre-targeted with a TCO-modified biomolecule.

Materials:

- Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish) expressing the TCO-modified target.
- **Cy5-PEG3-Tetrazine.**
- Anhydrous Dimethyl Sulfoxide (DMSO).
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS), pH 7.4.

- Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 630-650 nm, Emission: 660-680 nm).

Procedure:

- Reagent Preparation:
 - Prepare a 1-5 mM stock solution of **Cy5-PEG3-Tetrazine** in anhydrous DMSO.
 - Store the stock solution at -20°C, protected from light and moisture.
 - Immediately before use, dilute the stock solution to a final working concentration of 1-10 μ M in pre-warmed, complete cell culture medium. The optimal concentration should be determined empirically.
- Cell Preparation:
 - Culture cells expressing the TCO-modified biomolecule to the desired confluency.
 - Gently wash the cells twice with pre-warmed PBS to remove any residual media components.
- Labeling:
 - Add the diluted **Cy5-PEG3-Tetrazine** working solution to the cells.
 - Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The incubation time can be optimized but is typically rapid due to the fast reaction kinetics.
- Washing (Optional but Recommended):
 - For applications requiring the lowest possible background, gently wash the cells two to three times with warm PBS to remove any unbound probe. Due to the potential fluorogenic nature of the probe, wash-free imaging may be possible.
- Imaging:

- Add fresh, pre-warmed cell culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
- Image the cells using a fluorescence microscope equipped with a Cy5 filter set.

Protocol 2: Pre-targeting with a TCO-labeled Antibody for Surface Labeling

This protocol describes the labeling of a specific cell surface protein using a TCO-modified antibody followed by detection with **Cy5-PEG3-Tetrazine**.

Materials:

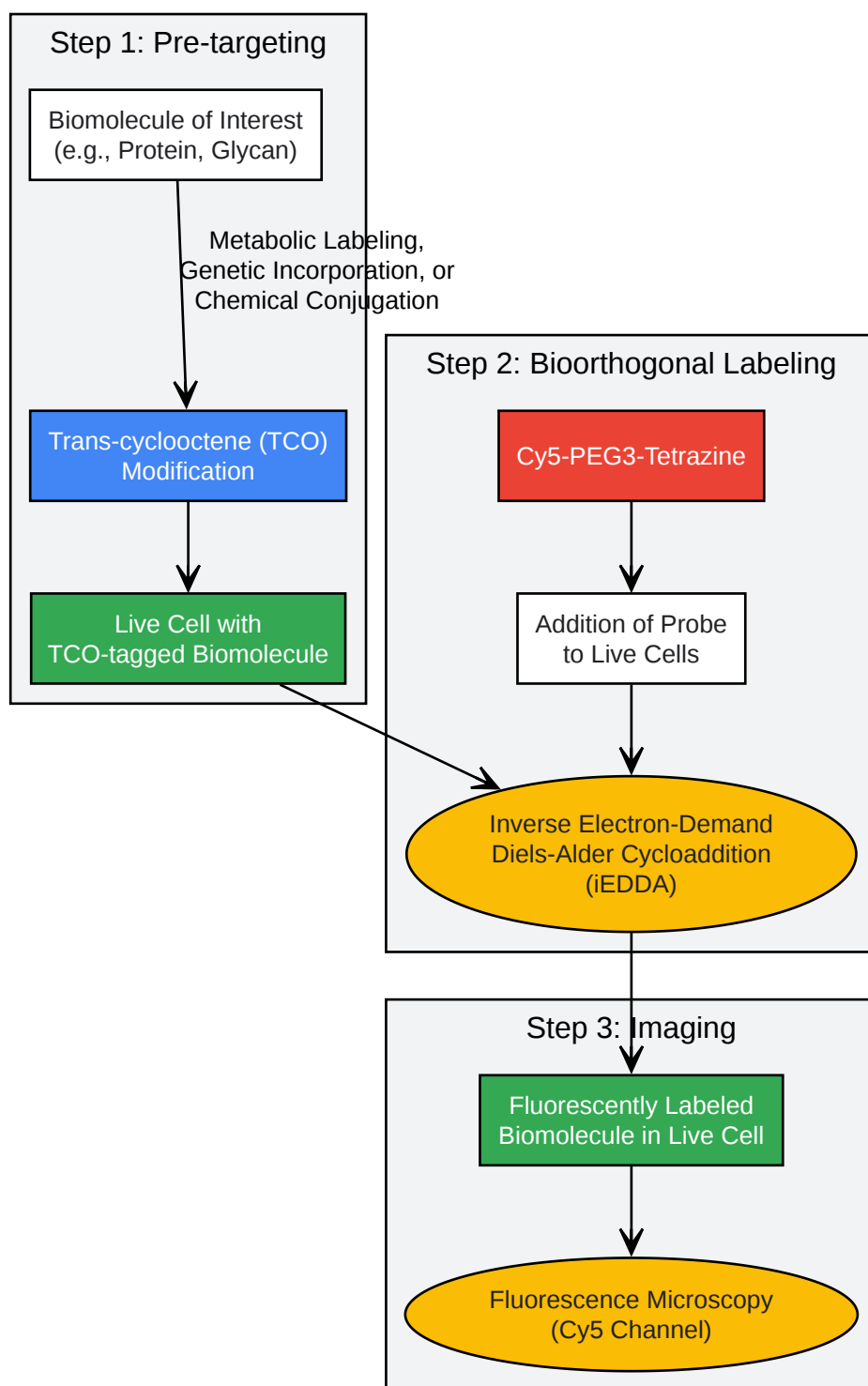
- TCO-functionalized antibody specific to the target cell surface protein.
- Live cells cultured in a suitable imaging dish.
- **Cy5-PEG3-Tetrazine**.
- Live-cell imaging medium.
- Fluorescence microscope.

Procedure:

- Antibody Incubation (Pre-targeting):
 - Incubate the cells with the TCO-labeled antibody at a suitable concentration (e.g., 10-100 nM) in live-cell imaging medium for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.
- Washing:
 - Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove the unbound antibody.
- **Cy5-PEG3-Tetrazine** Ligation:

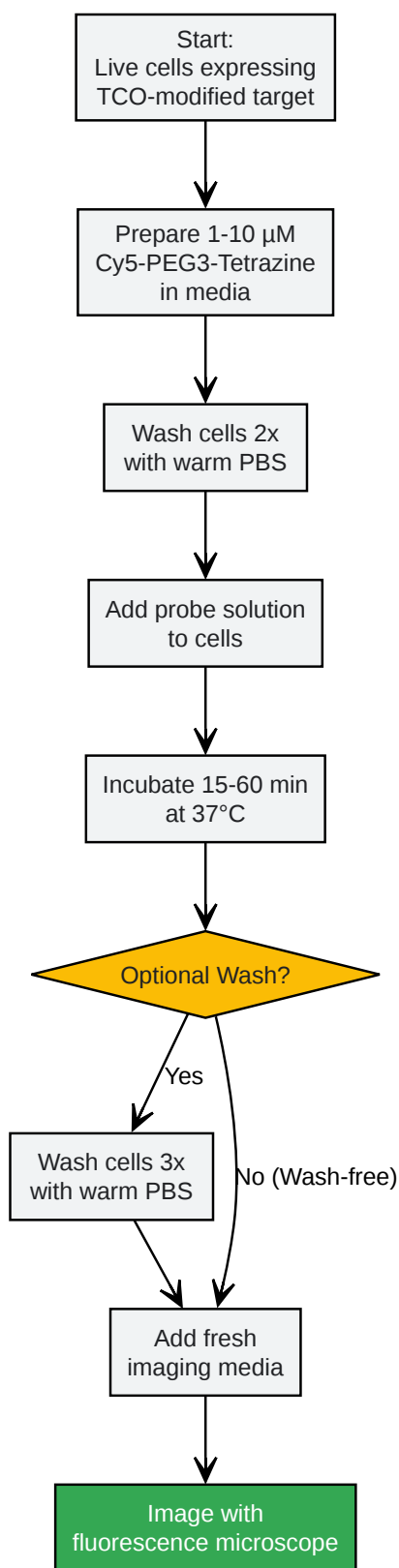
- Prepare a 1-5 μ M working solution of **Cy5-PEG3-Tetrazine** in imaging medium.
- Add the staining solution to the cells.
- Imaging:
 - Immediately begin acquiring images. The fluorescent signal should develop rapidly as the ligation reaction occurs.

Visualizations



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Caption: Workflow for live-cell imaging using a pre-targeting strategy with **Cy5-PEG3-Tetrazine**.



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Caption: Decision workflow for the live-cell labeling protocol with **Cy5-PEG3-Tetrazine**.

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